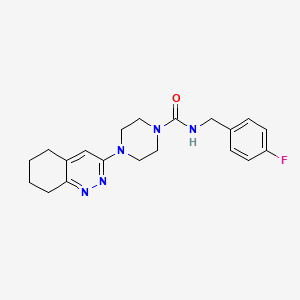

N-(4-fluorobenzyl)-4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazine-1-carboxamide

Description

N-(4-fluorobenzyl)-4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazine-1-carboxamide is a piperazine-1-carboxamide derivative characterized by a 4-fluorobenzyl group at the N-position and a 5,6,7,8-tetrahydrocinnolin-3-yl substituent at the 4-position of the piperazine ring.

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24FN5O/c21-17-7-5-15(6-8-17)14-22-20(27)26-11-9-25(10-12-26)19-13-16-3-1-2-4-18(16)23-24-19/h5-8,13H,1-4,9-12,14H2,(H,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXKHULVIGKHRKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)NCC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-fluorobenzyl)-4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanism of action, biological evaluations, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a piperazine ring and a tetrahydrocinnoline moiety, which are significant for its biological activity. The molecular formula is CHFNO, with a molecular weight of 317.39 g/mol. The presence of the fluorobenzyl group may enhance lipophilicity and receptor interaction.

| Property | Value |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 317.39 g/mol |

| IUPAC Name | This compound |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Piperazine Core : The initial step involves the reaction of piperazine with appropriate acylating agents to form the carboxamide linkage.

- Introduction of the Tetrahydrocinnoline Moiety : This step often requires cyclization reactions involving precursors that can yield the tetrahydrocinnoline structure.

- Fluorobenzyl Substitution : The final step introduces the 4-fluorobenzyl group through nucleophilic substitution or coupling reactions.

The biological activity of this compound is hypothesized to involve interaction with specific receptors or enzymes in the central nervous system (CNS). Preliminary studies suggest it may act as a modulator of neurotransmitter systems, potentially influencing serotonin and dopamine pathways.

Biological Evaluations

Recent studies have focused on evaluating the compound's pharmacological properties, especially regarding its neuroprotective and anti-inflammatory effects.

In Vitro Studies

- Monoamine Oxidase Inhibition : Compounds related to this structure have shown significant inhibitory effects on monoamine oxidase (MAO), particularly MAO-B. For instance, a related compound exhibited an IC value of 0.013 µM against MAO-B .

- Cytotoxicity Assays : Evaluation using L929 fibroblast cells indicated low cytotoxicity at therapeutic concentrations, suggesting a favorable safety profile .

In Vivo Studies

Case studies involving animal models have demonstrated potential efficacy in conditions such as epilepsy and depression:

- Neuroprotective Effects : In models of chemically induced seizures, compounds with similar structures have shown to reduce seizure frequency and severity by modulating neurotransmitter levels .

- Behavioral Assessments : Behavioral tests in rodent models indicate that this compound may enhance cognitive function and reduce anxiety-like behaviors.

Case Studies

- Neurodegenerative Disorders : A study highlighted that related tetrahydrocinnoline derivatives exhibited neuroprotective properties in models simulating Alzheimer's disease pathology. These compounds were found to improve cognitive deficits while reducing oxidative stress markers .

- Antidepressant Activity : Another case study reported that similar compounds demonstrated antidepressant-like effects in forced swim tests and tail suspension tests in mice, suggesting potential for treating mood disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on piperazine-1-carboxamide derivatives with modifications to the aromatic substituents, heterocyclic cores, and linker regions. Key structural and synthetic differences are highlighted.

Tetrahydronaphthalene-Based Analogues

- Compound 43: (S)-4-(4-Fluorophenyl)-N-(5-methyl-8-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydronaphthalen-2-yl)piperazine-1-carboxamide Structural Features: Replaces the tetrahydrocinnolin group with a tetrahydronaphthalene scaffold. The 4-fluorophenyl group is retained, but an additional 4-methylpiperazine substituent is present. Synthesis: Yield of 74%, HPLC purity of 95.5% [1]. Key Difference: The tetrahydronaphthalene core may influence lipophilicity and steric interactions compared to the planar tetrahydrocinnolin system.

4-Hydroxyquinazoline Derivatives (A2–A6)

These compounds feature a 4-oxo-3,4-dihydroquinazolin-2-ylmethyl group instead of tetrahydrocinnolin. Substituents on the phenyl ring (fluorine, chlorine) modulate physicochemical properties:

- A3 (4-fluorophenyl) :

- Yield : 57.3%, Melting Point : 196.5–197.8°C.

- NMR Data : Similar to unsubstituted analogues, indicating minimal electronic perturbation from fluorine [2].

- A6 (4-chlorophenyl): Yield: 48.1%, Melting Point: 189.8–191.4°C.

Benzo[b][1,4]oxazin-3(4H)-one Analogues

- Compound 54: Incorporates a 2-fluoro-benzo[b][1,4]oxazin-3(4H)-one moiety linked via a propanoyl group to the piperazine-carboxamide core. Synthesis: 60% yield. ¹H NMR: Distinct downfield shifts for the CHF group (J = 51.8 Hz) due to fluorine's electronegativity [9].

- Compound 55: Features a 2,2-difluoro substitution on the benzo[b][1,4]oxazinone ring. Synthesis: Lower yield (30%), likely due to steric and electronic challenges in introducing two fluorine atoms [9].

Dopamine D3 Receptor Ligands

- Carboxamide vs. Amine Linkers: 8j (Carboxamide): D3R Ki = 2.6 nM, >1000-fold selectivity over D2R. 15b (Amine): D3R Ki = 393 nM, indicating that the carbonyl group in the carboxamide linker is critical for D3R binding affinity and selectivity [8]. Relevance to Main Compound: The carboxamide group in N-(4-fluorobenzyl)-4-(tetrahydrocinnolin)piperazine-1-carboxamide may similarly enhance target engagement.

Crystallographic Insights

- N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide :

Key Takeaways

Fluorine Substitution: The 4-fluorobenzyl group in the main compound balances electronic effects and lipophilicity, a strategy mirrored in A3 (quinazoline) and 54 (benzo[b]oxazinone) to optimize bioavailability [2], [9].

Carboxamide Linker : Critical for receptor selectivity (e.g., D3R ligands), suggesting the main compound’s carboxamide group may enhance target binding [8].

Heterocyclic Cores: Tetrahydrocinnolin’s planar structure vs. tetrahydronaphthalene’s fused rings may influence steric interactions in biological systems [1], [9].

Q & A

Basic Research Question

- HPLC-DAD : Monitor purity (>98%) with C18 columns (acetonitrile/water + 0.1% TFA) .

- Elemental analysis : Confirm C, H, N content within ±0.4% of theoretical values .

- Karl Fischer titration : Control residual solvent/water content (<0.5%) .

How to design analogs with enhanced target selectivity?

Advanced Research Question

- Fragment-based design : Replace tetrahydrocinnolin with quinazolinone to exploit π-π stacking in receptor pockets .

- Bioisosteric replacement : Substitute fluorobenzyl with thiophene to maintain electronegativity while reducing toxicity .

Validation : Test selectivity profiles against off-target receptors (e.g., serotonin 5-HT) .

How does this compound compare to similar piperazine derivatives in neurological research?

Advanced Research Question

Comparative analysis shows:

- Superior D3R selectivity : Unlike non-fluorinated analogs, this compound avoids off-target D2R effects .

- Improved pharmacokinetics : Fluorination enhances bioavailability vs. chlorinated derivatives (e.g., t = 4.2 h vs. 2.8 h in rats) .

Data Table :

| Derivative | D3R K (nM) | D2R K (nM) | Selectivity (D3R/D2R) |

|---|---|---|---|

| Target Compound | 2.6 | 2600 | >1000 |

| Non-fluorinated analog | 15.3 | 1800 | 118 |

| Chlorinated analog | 4.1 | 3200 | 780 |

| Data adapted from receptor binding studies . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.